molecular formula C26H26N4O B10928654 1-benzyl-6-cyclopropyl-N-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928654
M. Wt: 410.5 g/mol
InChI Key: QNEALMGRRQISIH-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structural features, including a pyrazole ring fused to a pyridine ring, which is further substituted with various functional groups. The presence of these diverse substituents imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction yields tetra- and persubstituted derivatives, which can be further modified through reductive desulfurization, hydrolysis, and Suzuki coupling reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core, depending on the substituents present.

    Coupling Reactions: Suzuki coupling reactions using aryl boronic acids can introduce additional functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-ethyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O/c1-3-29(21-12-8-5-9-13-21)26(31)22-16-23(20-14-15-20)27-25-24(22)18(2)28-30(25)17-19-10-6-4-7-11-19/h4-13,16,20H,3,14-15,17H2,1-2H3

InChI Key

QNEALMGRRQISIH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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